![molecular formula C20H18BrPS B12533028 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane CAS No. 798548-39-7](/img/structure/B12533028.png)
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a sulfanyl (thioether) linkage and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl sulfanyl intermediate. This can be achieved by reacting 4-bromothiophenol with an appropriate alkylating agent to introduce the ethyl group.
Phosphination: The intermediate is then reacted with diphenylphosphine under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Coordination: Transition metals like palladium (Pd) or platinum (Pt) are often used in coordination reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
Scientific Research Applications
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism by which {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane exerts its effects depends on its application:
Catalysis: The phosphane group coordinates with a metal center, facilitating the activation of substrates and promoting the desired chemical transformation.
Biological Studies: It may interact with specific proteins or enzymes, altering their activity or stability.
Comparison with Similar Compounds
{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can be compared with other similar compounds, such as:
{2-[(4-Chlorophenyl)sulfanyl]ethyl}(diphenyl)phosphane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and coordination properties.
{2-[(4-Methylphenyl)sulfanyl]ethyl}(diphenyl)phosphane: The presence of a methyl group can influence the compound’s steric and electronic properties.
{2-[(4-Nitrophenyl)sulfanyl]ethyl}(diphenyl)phosphane: The nitro group introduces electron-withdrawing effects, potentially altering the compound’s reactivity.
These comparisons highlight the unique properties of This compound , such as its specific reactivity patterns and coordination behavior, which make it valuable for various applications.
Properties
CAS No. |
798548-39-7 |
|---|---|
Molecular Formula |
C20H18BrPS |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrPS/c21-17-11-13-20(14-12-17)23-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2 |
InChI Key |
GTWIYESXXJVLTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


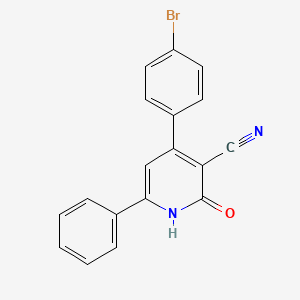
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
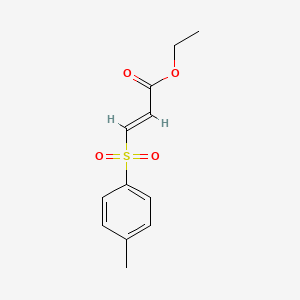
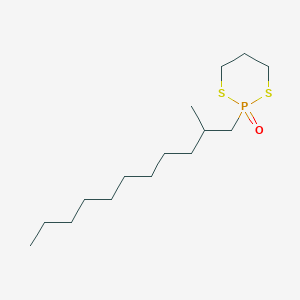
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
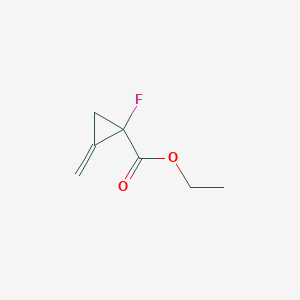
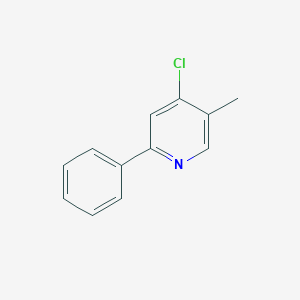
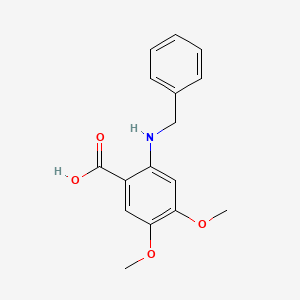


![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
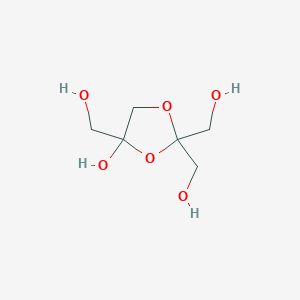
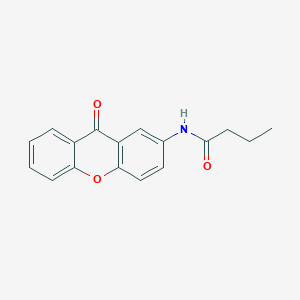
![3-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B12533020.png)
